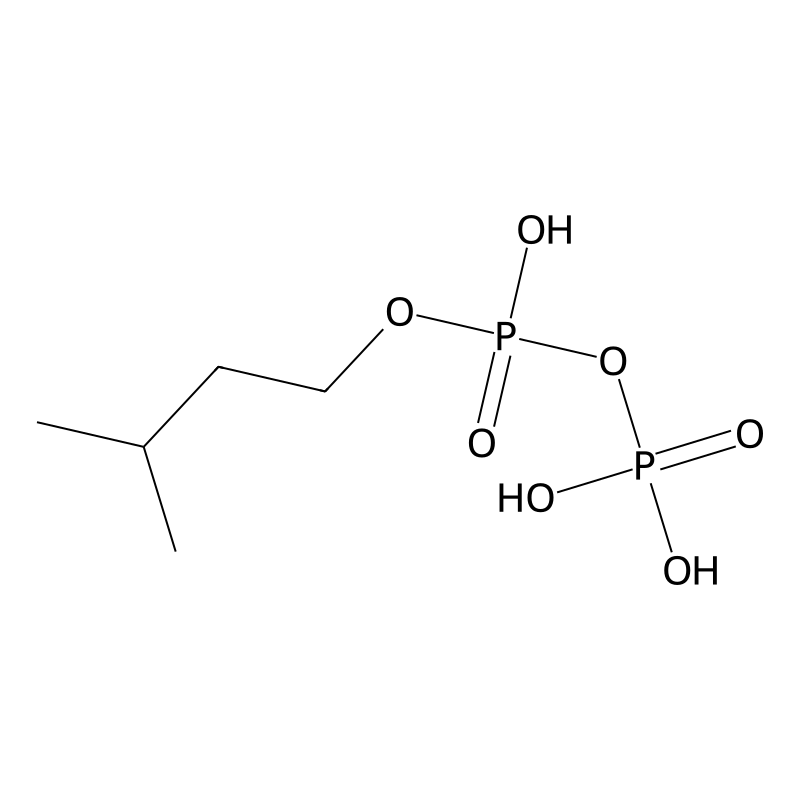

Isopentyl pyrophosphate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Steroids: Cholesterol, the primary component of cell membranes, and other hormones like cortisol and testosterone.

- Dolichols: Involved in protein glycosylation, a process essential for protein folding and function.

- Isoprenylated proteins: Proteins modified with isoprenoid groups, crucial for membrane association and signaling.

- Hopanoids: Found in bacteria, thought to play a role in membrane stability and signaling.

- Ubiquinones (Coenzyme Q): Essential electron carriers in the mitochondrial respiratory chain, responsible for cellular energy production.

- Plant pigments: Carotenoids, responsible for light absorption and photosynthesis, and phytol, a component of chlorophyll.

Research Applications of IPP:

- Understanding metabolic pathways: Researchers utilize IPP as a marker for studying the mevalonate pathway and its regulation. By analyzing IPP levels in different tissues or under various conditions, they can assess the activity of this pathway and its potential role in specific diseases.

- Developing new drugs: IPP serves as a target molecule for developing drugs that inhibit the mevalonate pathway. This approach has been successful in treating various cancers and cholesterol-related diseases, such as statins which target an enzyme upstream of IPP production.

- Investigating plant development: Studying IPP in plants helps researchers understand the biosynthesis of essential plant metabolites like carotenoids and chlorophyll. This knowledge can contribute to developing strategies for improving crop productivity and stress tolerance.

- Exploring microbial physiology: Researchers study IPP in microbes to understand their growth, development, and virulence. Manipulating IPP levels can potentially lead to the development of novel antimicrobials by targeting essential pathways in these organisms.

Isopentyl pyrophosphate, also known as isopentenyl diphosphate, is a crucial isoprenoid precursor involved in the biosynthesis of various terpenes and terpenoids. It serves as an intermediate in both the classical mevalonate pathway and the non-mevalonate (MEP) pathway for isoprenoid precursor biosynthesis. Isopentyl pyrophosphate is formed from acetyl-CoA through the mevalonate pathway and can also be synthesized via the MEP pathway, which is prevalent in many bacteria and plants .

Isopentyl pyrophosphate participates in several key reactions:

- Formation of Dimethylallyl Pyrophosphate: Isopentyl pyrophosphate is isomerized to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.

- Condensation Reactions: It undergoes head-to-tail condensation with dimethylallyl pyrophosphate to form geranyl pyrophosphate. Further addition of another isopentyl pyrophosphate unit leads to farnesyl pyrophosphate, a precursor for sterols, dolichols, carotenoids, and ubiquinones .

Isopentyl pyrophosphate plays a significant role in cellular metabolism. It is involved in:

- Isoprenoid Synthesis: As a building block for various essential metabolites, including cholesterol and other sterols.

- Protein Modification: Serving as a substrate for protein farnesylation and geranylgeranylation, which are critical for membrane localization and function of certain proteins .

Isopentyl pyrophosphate can be synthesized through multiple pathways:

- Mevalonate Pathway:

- Acetyl-CoA → Mevalonate → Isopentenyl Pyrophosphate

- This pathway is ATP-dependent and involves several enzymatic steps.

- Non-Mevalonate Pathway (MEP Pathway):

- Chemical Synthesis:

- Isopentyl pyrophosphate can also be synthesized from isopentenol through a series of

Isopentyl pyrophosphate has several applications:

- Biotechnology: Used in synthetic biology for engineering metabolic pathways to produce terpenes and biofuels.

- Pharmaceuticals: Acts as a precursor for drugs targeting isoprenoid biosynthesis pathways, which are important for treating diseases like cancer .

- Agriculture: Potential use in developing plant growth regulators due to its role in terpene biosynthesis.

Research has indicated that isopentyl pyrophosphate interacts with various enzymes involved in its metabolic pathways. For instance:

- It serves as a substrate for enzymes such as farnesyl diphosphate synthase, which catalyzes its condensation with allylic substrates.

- Studies have shown that it can influence enzyme activity and regulation within the mevalonate and MEP pathways .

Isopentyl pyrophosphate shares structural similarities with several other compounds involved in isoprenoid biosynthesis. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Dimethylallyl Pyrophosphate | Similar backbone | Isomer of isopentyl pyrophosphate; directly involved in forming geranyl pyrophosphate. |

| Farnesyl Pyrophosphate | Longer carbon chain | Precursor to squalene and sterols; key role in cholesterol biosynthesis. |

| Geranylgeranyl Pyrophosphate | Extended chain | Involved in post-translational modifications of proteins; critical for cell signaling. |

| 4-Hydroxy-3-Methylbut-2-Enyl Pyrophosphate | Intermediate form | Key intermediate in the MEP pathway leading to the formation of isoprenoids. |

Isopentyl pyrophosphate's unique position as both an intermediate and a precursor sets it apart from these compounds, emphasizing its central role in various biosynthetic pathways .

The mevalonate pathway (MVA) is the primary route for isopentenyl pyrophosphate (IPP) biosynthesis in eukaryotes, archaea, and select eubacteria. This pathway begins with acetyl-CoA and proceeds through six enzymatic steps to yield IPP and its isomer dimethylallyl pyrophosphate (DMAPP).

Key Enzymes and Steps

- Acetoacetyl-CoA Thiolase: Condenses two acetyl-CoA molecules to form acetoacetyl-CoA.

- HMG-CoA Synthase: Catalyzes the condensation of acetoacetyl-CoA with a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

- HMG-CoA Reductase: Reduces HMG-CoA to mevalonate, a step targeted by statins to lower cholesterol.

- Mevalonate Kinases: Sequential phosphorylation of mevalonate to mevalonate-5-diphosphate (MVAPP).

- Mevalonate Diphosphate Decarboxylase (MDD): ATP-dependent decarboxylation of MVAPP to IPP, involving Mg²⁺ and conformational changes in the enzyme.

Regulatory Mechanisms

- Sterol Regulatory Element-Binding Proteins (SREBPs): Activate transcription of HMG-CoA reductase in response to low cholesterol levels.

- Feedback Inhibition: IPP and DMAPP inhibit HMG-CoA reductase and DXS (in the MEP pathway) to regulate flux.

Archaeal and Bacterial Variants

In archaea like Thermoplasma acidophilum, mevalonate is phosphorylated at the 3-OH position before decarboxylation, forming isopentenyl phosphate, which is then phosphorylated to IPP. Some Gram-positive cocci (e.g., Staphylococcus aureus) utilize a modified MVA pathway, making it a target for antimicrobial development.

Methylerythritol Phosphate (MEP) Pathway in Prokaryotes and Plant Plastids

The MEP pathway, also known as the non-mevalonate pathway, is the dominant route in eubacteria, apicomplexan protozoa, and plant plastids. It synthesizes IPP and DMAPP from pyruvate and glyceraldehyde 3-phosphate (G3P).

Enzymatic Sequence

| Step | Enzyme | Substrate → Product |

|---|---|---|

| 1 | DOXP Synthase (DXS) | Pyruvate + G3P → 1-Deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | DXP Reductoisomerase (DXR) | DXP → 2-C-Methylerythritol 4-phosphate (MEP) |

| 3 | CDP-ME Synthase (IspD) | MEP → 4-Diphosphocytidyl-2-C-methylerythritol (CDP-ME) |

| 4 | CDP-ME Kinase (IspE) | CDP-ME → 4-Diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |

| 5 | MEcPP Synthase (IspF) | CDP-MEP → 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) |

| 6 | HMB-PP Synthase (IspG) | MEcPP → (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) |

| 7 | HMB-PP Reductase (IspH) | HMB-PP → IPP + DMAPP |

Critical Features

- Oxygen Sensitivity: IspG and IspH contain iron-sulfur clusters, making them vulnerable to reactive oxygen species (ROS).

- Metabolic Signaling: MEcPP accumulates under oxidative stress and acts as a signaling molecule to upregulate salicylic acid (SA) defense pathways in plants.

- Plant Plastid Localization: The MEP pathway in plastids produces IPP for chlorophyll, carotenoids, and terpenoids.

Regulation in Plants

- DXS Activity: Rate-limiting enzyme controlled by feedback inhibition (e.g., β-cyclocitral from β-carotene oxidation).

- MEcDP Export: Triggers nuclear gene expression for defense against herbivores and pathogens.

Evolutionary Divergence and Conservation of IPP Biosynthetic Routes

The MVA and MEP pathways represent two ancient, nonhomologous routes for IPP biosynthesis, with distinct evolutionary trajectories.

Phylogenetic Distribution

| Domain | Pathway | Key Organisms |

|---|---|---|

| Eukarya | MVA | Animals, fungi, plants (cytosol) |

| Archaea | MVA | Thermoplasma, Methanococcus |

| Eubacteria | MEP | Escherichia coli, Mycobacterium tuberculosis |

| Plants | MEP | Plastids |

Evolutionary Origins

- MVA Pathway:

- MEP Pathway:

Functional Conservation

- IPP/DMAPP Isomerization: Catalyzed by isopentenyl pyrophosphate isomerase in both pathways.

- Iron-Sulfur Clusters: Critical in IspG and IspH (MEP pathway) for redox reactions.

Horizontal Gene Transfer

The catalytic efficiency of IPP isomerase is intimately tied to its three-dimensional structure, which positions key residues and cofactors to mediate substrate binding and isomerization. Crystallographic analyses of Escherichia coli IPP isomerase have identified a deeply buried active site composed of alternating α-helices and β-sheets, stabilized by a divalent metal ion (Mn²⁺ or Mg²⁺) coordinated by three histidine residues (H44, H70, H133) and two glutamates (E116, E87) [4] [7]. This metal-binding site ensures proper folding of the enzyme into its active conformation, while adjacent residues such as cysteine-67 (C67) and tyrosine-104 (Y104) participate directly in proton transfer [3] [4].

In the green alga Haematococcus pluvialis, two isoforms of IPP isomerase (34 kDa and 32.5 kDa) exhibit differential expression under high-light stress. The larger isoform (34 kDa) contains a 12-amino acid insertion absent in the smaller isoform (32.5 kDa), which is preferentially upregulated during cytoplasmic carotenoid biosynthesis [2]. Immunoblot studies confirm that the 32.5 kDa isoform dominates in red cyst cells, suggesting compartment-specific roles—chloroplastic versus cytoplasmic—for these structurally distinct enzymes [2].

Active Site Architecture

The active site of IPP isomerase accommodates IPP through hydrophobic interactions and hydrogen bonding. In E. coli, the substrate’s pyrophosphate group coordinates with Mg²⁺ at a secondary metal-binding site, while the isoprenoid chain aligns near C67 and E116 [4] [7]. Mutagenesis studies demonstrate that replacing C67 with alanine abolishes enzymatic activity, underscoring its role as the base responsible for abstracting the pro-R proton from C2 of IPP [3]. Similarly, E116 facilitates protonation of the C3–C4 double bond via its carboxylate group, forming a transient carbocation intermediate [4].

Table 1: Key Active Site Residues in IPP Isomerase

| Organism | Residue | Role | Structural Feature |

|---|---|---|---|

| E. coli | C67 | Deprotonation of C2 | Thiolate nucleophile |

| E. coli | E116 | Protonation of C4 | Mn²⁺-coordinated carboxylate |

| H. pluvialis | W213 | Carbocation stabilization | Aromatic side chain |

| Insect IPPI | Y168 | Substrate positioning | Hydroxyl group hydrogen bonding |

Protonation-Deprotonation Dynamics in DMAPP Synthesis

The isomerization of IPP to DMAPP proceeds via an antarafacial protonation-deprotonation mechanism, wherein a proton is added to the re-face of C4 and removed from the si-face of C2. This stereochemical inversion ensures the formation of DMAPP’s conjugated double bond (C2–C3). Kinetic isotope effect studies and quantum mechanical/molecular mechanical (QM/MM) simulations support a stepwise process involving a carbocation intermediate stabilized by aromatic residues [6] [7].

Carbocation Formation and Stabilization

Protonation of IPP’s C4 by E116 generates a tertiary carbocation at C3, which is stabilized by quadrupole–charge interactions with tryptophan-161 (W161) in E. coli [7]. This stabilization mitigates the high energy of the carbocation, preventing premature termination or side reactions. Subsequent deprotonation of C2 by C67’s thiolate group yields DMAPP, with the reaction’s reversibility governed by substrate concentrations [3] [4].

In type II IPP isomerases (IDI-2), a reduced flavin mononucleotide (FMN) coenzyme replaces the metal ion, acting as an acid–base catalyst. QM/MM studies reveal that the N5 atom of FMN’s isoalloxazine ring protonates C4, while a conserved glutamate abstracts the C2 proton [6]. This flavin-dependent mechanism expands the enzymatic diversity underlying isoprenoid biosynthesis.

Metal Ion Coordination in Isomerase Catalytic Function

Divalent metal ions are indispensable for IPP isomerase activity, influencing both substrate binding and catalytic efficiency. In E. coli, Mn²⁺ or Mg²⁺ occupies a primary coordination site formed by H44, H70, H133, E87, and E116, while a secondary site binds Mg²⁺ via the substrate’s pyrophosphate group and A67’s carbonyl oxygen [4] [7]. Metal depletion experiments show a 90% reduction in activity, highlighting their structural and catalytic roles [7].

Comparative Analysis of Metal Dependence

Type I IPP isomerases (IDI-1): Require Mg²⁺ for substrate binding and Zn²⁺ for stabilizing the carbocation intermediate [6].

Type II IPP isomerases (IDI-2): Utilize FMN instead of metal ions, employing novel flavin chemistry for proton transfers [6].

Eukaryotic IPP isomerases: Often depend on Mg²⁺, with structural homology to bacterial enzymes but additional N-terminal extensions for subcellular targeting [2] [5].

Table 2: Metal Ion Roles in IPP Isomerase

| Metal Ion | Enzyme Type | Function | Coordination Site |

|---|---|---|---|

| Mn²⁺ | E. coli | Active site folding, protonation by E116 | H44, H70, H133, E87, E116 |

| Mg²⁺ | E. coli | Substrate binding | Pyrophosphate oxygens, A67, E87 |

| Zn²⁺ | IDI-1 | Carbocation stabilization | Hexacoordinate site with glutamate |

Heterologous expression of the mevalonate pathway represents a cornerstone approach in synthetic biology for enhancing isopentyl pyrophosphate production in microbial systems [1] [2]. The mevalonate pathway, originally characterized in eukaryotes, has been successfully reconstructed in various bacterial hosts to overcome the limitations of native methylerythritol phosphate pathways and achieve higher terpenoid production titers [3] [4].

Pathway Architecture and Gene Sources

The heterologous mevalonate pathway typically comprises six essential enzymatic steps, beginning with the condensation of two acetyl coenzyme A molecules to form acetoacetyl coenzyme A, followed by the formation of hydroxymethylglutaryl coenzyme A, and subsequent conversion through mevalonate, mevalonate phosphate, and mevalonate diphosphate to ultimately yield isopentyl pyrophosphate [5] [6]. Gene sources for pathway reconstruction have been strategically selected from multiple organisms to optimize performance in specific hosts. For instance, successful implementations have utilized mvaE and mvaS genes from Enterococcus faecalis for the upper pathway, combined with mvaK1, mvaK2, and mvaD genes from Streptococcus pneumoniae for the lower pathway [5] [6].

Microbial Host Selection and Performance

Escherichia coli has emerged as the predominant host for mevalonate pathway engineering, achieving remarkable production titers through systematic optimization. Notable achievements include amorphadiene production reaching 809 milligrams per liter through pathway balancing and isopentenyl diphosphate isomerase overexpression [5]. Similarly, lycopene production has reached 2.0 grams per liter through CRISPR-assisted optimization strategies that enhanced metabolic flux control [7]. The success in E. coli stems from its well-characterized genetics, robust growth characteristics, and the absence of endogenous regulatory mechanisms that typically constrain mevalonate pathway flux [1].

Bacillus subtilis has also demonstrated considerable potential as a host system, particularly for artemisinin precursor production. Heterologous mevalonate pathway expression in B. subtilis achieved amorphadiene production levels comparable to E. coli systems, with the added advantage of GRAS status for industrial applications [5]. However, the system required additional copies of isopentenyl diphosphate isomerase and farnesyl pyrophosphate synthase to achieve optimal flux distribution, highlighting the importance of pathway balancing in non-native hosts [5].

Alternative hosts such as Halomonas bluephagenesis have shown promise for specialized applications, particularly where contamination resistance is crucial. This halophilic bacterium achieved lycopene production of 1.22 milligrams per gram dry cell weight through promoter optimization strategies, demonstrating the feasibility of pathway expression in extremophile hosts [6].

Flux Balancing and Metabolic Engineering Strategies

Critical to successful mevalonate pathway implementation is the resolution of metabolic bottlenecks and toxic intermediate accumulation. Research has identified hydroxymethylglutaryl coenzyme A reductase as a primary bottleneck in many systems, requiring careful modulation of enzyme expression levels to prevent hydroxymethylglutaryl coenzyme A accumulation and associated growth inhibition [2]. Mathematical modeling approaches have provided quantitative frameworks for understanding these limitations, with kinetic models successfully predicting optimal enzyme expression ratios for amorphadiene production [4].

Quantitative Performance Data

| Microbial Host | Target Product | Production Titer | Key Engineering Strategy |

|---|---|---|---|

| Escherichia coli | Amorphadiene | 809 mg/L | Pathway balancing + IDI overexpression [5] |

| Escherichia coli | Lycopene | 2.0 g/L | CRISPR-assisted optimization [7] |

| Bacillus subtilis | Amorphadiene | 809 mg/L | Heterologous expression + supplementation [5] |

| Halomonas bluephagenesis | Lycopene | 1.22 mg/g DCW | Promoter optimization [6] |

| Komagataella pastoris | Isoprenoids | Variable | KU70 knockout for integration [7] |

| Saccharomyces cerevisiae | Terpenoids | Variable | Modular pathway engineering [3] |

| Yarrowia lipolytica | β-ionone | 0.98 g/L | Multi-module approach [8] |

| Corynebacterium glutamicum | Proline | 142.4 g/L | CRISPR-based flux tuning [9] |

The data demonstrates the versatility of mevalonate pathway engineering across diverse microbial hosts, with production titers varying significantly based on target product, host characteristics, and optimization strategies employed [4] [6].

Plastid-Targeted Metabolic Engineering in Plant Systems

Plastid-targeted metabolic engineering represents a sophisticated approach for enhancing isopentyl pyrophosphate biosynthesis within plant systems, leveraging the unique biochemical environment of chloroplasts to support terpenoid production [10] [11]. This strategy exploits the bacterial-like characteristics of plastid genomes, enabling precise integration of heterologous pathways while maintaining transgene containment through maternal inheritance patterns [11].

Chloroplast Transformation Methodologies

Plastid transformation technologies have evolved significantly, enabling the introduction of complex metabolic pathways into plant chloroplasts. The bacterial-type plastid genome accommodates large quantities of foreign genes through homologous recombination, facilitating the expression of multiple transgenes in synthetic operons [10] [11]. Advanced targeting systems utilize highly efficient chloroplast-targeting peptides, such as those derived from Arabidopsis plastid ribosomal protein L35, which demonstrate remarkable effectiveness in chloroplast localization with enhanced metabolic enzyme activities [12].

The development of episomal plastid engineering approaches offers alternatives to genomic integration, utilizing synthetic plasmids that replicate independently within chloroplasts. These systems, including mini-synplastome constructs engineered with dinoflagellate origins of replication, provide platforms for transgene expression without disrupting native plastid genomes [13].

Compartmentalized Terpenoid Biosynthesis

The plastid environment offers unique advantages for terpenoid biosynthesis through its resident methylerythritol phosphate pathway and photosynthetic electron transport systems. Research in Chlamydomonas reinhardtii has demonstrated successful compartmentalized sesquiterpenoid biosynthesis by targeting both terpenoid synthases and cytochrome P450 enzymes to plastids [14]. This approach exploited photosynthetic electron transport chains to drive cytochrome P450-mediated oxidation without requiring reductase partners, achieving functionalization efficiencies reaching 80 percent of accumulated products [14].

The implementation of farnesyl pyrophosphate synthase fusions with sesquiterpenoid synthases has proven essential for plastid-targeted production, as free farnesyl pyrophosphate levels in plastids are typically minimal [14]. Overall sesquiterpenoid yields ranged between 250-2500 micrograms per liter under screening conditions, establishing proof-of-concept for using plastid biochemistry in complex terpenoid biosynthesis [14].

Plant System Performance and Optimization

Rice engineering studies have provided quantitative insights into plastid-targeted isopentyl pyrophosphate pathway enhancement. Synthetic biology approaches creating rice lines with additional ectopic mevalonate biosynthetic pathways in plastids demonstrated significant effects on terpenoid precursor production [15]. Mathematical modeling of these systems revealed complex interactions between exogenous and endogenous pathways, with hormone-mediated regulation playing crucial roles in pathway flux control [15].

Tobacco systems have achieved high-level transgene expression for artemisinin precursor production through plastid transformation [10]. The ability to stack multiple transgenes in synthetic operons has enabled comprehensive pathway reconstruction within single transformation events [10] [11].

Populus trichocarpa studies have elucidated the crosstalk between plastidic methylerythritol phosphate and cytosolic mevalonate pathways. Overexpression of plastidic 1-deoxyxylulose 5-phosphate reductoisomerase resulted in increased cytokinin production and enhanced stem development, demonstrating the systemic effects of plastid metabolic engineering [16].

Quantitative Performance Data for Plant Systems

| Plant System | Target Compound | Engineering Approach | Production Enhancement |

|---|---|---|---|

| Tobacco (Nicotiana tabacum) | Artemisinin precursors | Plastid transformation | Multi-gene expression [10] |

| Rice (Oryza sativa) | Terpenoid precursors | Exogenous MVA pathway in plastid | Significant flux increase [15] |

| Arabidopsis thaliana | Carotenoids | Chloroplast genome modification | Improved pigment levels [11] |

| Tomato (Solanum lycopersicum) | Sesquiterpenes | MEP pathway enhancement | Enhanced FPP availability [11] |

| Chlamydomonas reinhardtii | Sesquiterpenoids | Plastid-targeted CYP expression | 250-2500 μg/L [14] |

| Nannochloropsis gaditana | Terpenoids | Chloroplast metabolic engineering | Proof-of-concept demonstration [17] |

| Populus trichocarpa | Isoprenoids | MEP/MVA pathway modulation | Hormone-mediated regulation [16] |

| Maize (Zea mays) | Terpenoids | Compartmentalized biosynthesis | Metabolic flux redirection [18] |

Mechanistic Insights and Regulatory Considerations

Plastid-targeted engineering reveals complex regulatory networks governing isopentyl pyrophosphate biosynthesis. Studies demonstrate that constitutive plastid manipulation often affects photosynthetic efficiency, necessitating careful balance between metabolic enhancement and plant fitness [11]. The utilization of inducible expression systems and targeting to non-photosynthetic tissues such as fruits and roots offers potential solutions to these challenges [11].

The discovery of chimeric expression elements combining promoters and 5' untranslated regions has enabled enhanced transgene expression in non-green plastids, expanding the applicability of plastid engineering beyond photosynthetic tissues [11]. Additionally, designer pentatricopeptide repeat systems provide sophisticated post-transcriptional control mechanisms for fine-tuning pathway expression [11].

CRISPR-Based Optimization of Isopentyl Pyrophosphate Flux Balancing

CRISPR-based technologies have revolutionized metabolic engineering approaches for isopentyl pyrophosphate pathway optimization, enabling precise manipulation of gene expression and metabolic flux distribution across multiple biological systems [7] [9]. These tools provide unprecedented control over cellular metabolism, facilitating the development of high-producing strains through systematic optimization of pathway components [9] [19].

CRISPR/Cas9 Systems for Pathway Engineering

CRISPR/Cas9 systems have demonstrated exceptional utility in optimizing isoprenoid biosynthetic pathways through targeted genome editing and metabolic flux redirection. The Cas9-recombineering system has achieved remarkable success in Escherichia coli, enabling simultaneous modification of multiple metabolic targets with near-perfect efficiency for codon replacements and gene knockouts [7]. This system was successfully employed to strengthen the methylerythritol phosphate pathway through promoter and ribosome binding site substitutions, coupled with heterologous β-carotene biosynthetic pathway insertion, ultimately achieving 2.0 grams per liter β-carotene production in fed-batch fermentation [7].

The development of CRISPR-enabled trackable genome engineering systems has facilitated high-throughput strain construction, enabling the simultaneous transformation of multiple libraries of plasmid-borne recombined templates [7]. These approaches have been particularly valuable for constructing genome libraries of isopropanol pathways, leading to the construction and testing of approximately 1,000 strains within days, with optimal performers reaching 7.1 grams per liter isopropanol production [7].

CRISPR Interference for Metabolic Flux Control

CRISPR interference systems utilizing deactivated Cas9 proteins have emerged as powerful tools for fine-tuning metabolic flux without permanent genomic modifications [20]. These systems enable multiplexed gene downregulation across orthogonal pathways, providing sophisticated control over competing metabolic routes. Research targeting 32 essential and non-essential genes in E. coli strains expressing mevalonate pathways for isoprenol biosynthesis achieved 3 to 4.5-fold increases in production titers, ultimately reaching 1.82 grams per liter on minimal medium [20].

The optimization strategy identified specific gene targets that dramatically improved isoprenol production when downregulated. Targeting adhE and ldhA genes involved in ethanol and lactate production, respectively, reduced flux toward competing pathways and channeled more precursors toward isoprenol biosynthesis [20]. Similarly, downregulation of ubiA and menA genes involved in ubiquinone and menaquinone biosynthesis increased isopentyl pyrophosphate availability for isoprenol production without compromising essential cellular functions [20].

Multiplexed CRISPR interference arrays demonstrated synergistic effects when targeting multiple genes simultaneously. The combination of adhE and fabH downregulation achieved the highest isoprenol titers, with dual repression resulting in more pronounced enhancement than individual gene targeting [20]. Scale-up to 2-liter fed-batch cultivation demonstrated the translatable nature of these improvements, ultimately obtaining 12.4 grams per liter isoprenol production [20].

Advanced CRISPR Applications in Diverse Hosts

Corynebacterium glutamicum has benefited significantly from CRISPR-assisted flux tuning approaches, particularly for proline biosynthesis optimization [9]. The system employed feedback-deregulated variants of key biosynthetic enzymes screened through CRISPR-assisted single-stranded DNA recombineering, combined with flux-control gene fine-tuning using tailored promoter libraries [9]. An arrayed CRISPR interference library targeting all 397 transporters enabled the discovery of novel export mechanisms, contributing to the development of a plasmid-free, antibiotic-free, and inducer-free strain producing 142.4 grams per liter proline [9].

Saccharomyces cerevisiae applications have demonstrated the versatility of CRISPR systems across eukaryotic hosts. The homology-integrated CRISPR system achieved 87 percent efficiency for multiplex knockout targeting, enabling simultaneous modification of multiple metabolic targets [7]. These approaches have proven particularly valuable for terpenoid pathway optimization, where complex regulatory networks require coordinated manipulation of multiple genes [21].

Quantitative Performance Analysis

| Target System | CRISPR Strategy | Target Pathway | Key Result | Efficiency Improvement |

|---|---|---|---|---|

| Escherichia coli | Cas9-recombineering | MEP pathway | 2.0 g/L β-carotene | 100% for codon replacements [7] |

| Corynebacterium glutamicum | CRISPR-assisted flux tuning | Proline biosynthesis | 142.4 g/L proline | Significant flux increase [9] |

| Saccharomyces cerevisiae | HI-CRISPR system | Terpenoid production | 87% efficiency | High multiplex editing [7] |

| Komagataella pastoris | Cas9 with KU70 deletion | Isoprenoid metabolism | 100% knock-in efficiency | Nearly 100% integration [7] |

| Synechocystis sp. | CRISPR/Cas9 pathway editing | Terpenoid biosynthesis | Improved editing frequency | 70% editing frequency [19] |

| Bacillus subtilis | Gene deletion/modification | Isoprenoid pathways | Enhanced production | Variable optimization [7] |

| Yarrowia lipolytica | Multiplex genome editing | Terpenoid synthesis | Multiple gene editing | High-throughput screening [22] |

| Rhodobacter sphaeroides | Pathway replacement | Isoprenoid metabolism | Functional replacement | Complete pathway substitution [23] |

Mechanistic Insights and Optimization Strategies

CRISPR-based optimization reveals fundamental principles governing metabolic flux distribution in isoprenoid biosynthesis. The success of CRISPR interference in improving isoprenol production demonstrates that reducing flux through competing pathways can be more effective than simply overexpressing biosynthetic genes [20]. This approach addresses the inherent challenge of metabolic burden associated with pathway overexpression while maintaining cellular fitness [20].

The identification of optimal gene expression levels through CRISPR-mediated fine-tuning has revealed non-intuitive relationships between enzyme levels and pathway performance. Medium-level expression of key enzymes often outperforms maximum expression, highlighting the importance of metabolic balance over absolute enzyme activity [24]. These findings emphasize the value of quantitative approaches to pathway optimization rather than traditional overexpression strategies [24].

Advanced applications combining CRISPR editing with metabolic flux analysis have provided comprehensive frameworks for rational strain design. The integration of multi-omics data with CRISPR-mediated perturbations enables systematic identification of metabolic bottlenecks and optimization targets [25]. These approaches have revealed that isopentyl pyrophosphate toxicity represents a significant limitation in engineered systems, necessitating careful balance between production and cellular tolerance [25].